molecular formula C3H3Cl3N6 B080692 Trichloromelamine CAS No. 12379-38-3

Trichloromelamine

Cat. No. B080692
CAS RN: 12379-38-3
M. Wt: 229.45 g/mol
InChI Key: KEPNSIARSTUPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloromelamine (TCM) is a nitrogen-containing organic compound that has been widely used in scientific research as a reagent and disinfectant. It is synthesized by the reaction of cyanuric chloride with ammonia, and it has been found to have a broad range of applications in various fields such as chemistry, biology, and agriculture.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Trichloromelamine (TCM) is effectively utilized as a catalyst in organic synthesis, notably in the selective thioacetalization of aldehydes and transthioacetalization of acetals and oxathioacetals. This process occurs under mild and almost neutral conditions, allowing for selective protection of aldehydes in the presence of ketones as their 1,3-dithiolanes or 1,3-dithianes (Hazarkhani, 2008).

Role in Oxidation Reactions

TCM serves as an effective oxidizing agent. It is used for the oxidation of urazoles and bisurazoles to their corresponding triazolinediones, achieving this transformation under mild and heterogeneous conditions at room temperature with excellent yields (Zolfigol et al., 2006).

Use in Nitrosation Reactions

In combination with sodium nitrite, TCM is used as a nitrosating agent for transforming secondary amines into corresponding N-nitroso derivatives. This process is performed under mild and heterogeneous conditions, resulting in good to excellent yields (Bamoniri et al., 2007).

Applications in Solar Cell Technology

In the realm of solar cell technology, TCM has been used as a defect passivator in perovskite solar cells (PSCs). When added to the perovskite precursor solution, TCM interacts with uncoordinated lead ions in the perovskite, leading to increased power conversion efficiency and improved environmental stability of the PSCs. This highlights TCM's potential in enhancing the performance of solar cells (Niu et al., 2022).

Biocidal Efficacy and Biofilm Control

TCM derivatives, specifically chloromelamine-based materials, have demonstrated potent biocidal functions against a variety of pathogens including bacteria, yeasts, viruses, and bacterial spores. These materials can effectively prevent the formation of biofilms and offer a controlled release of biocidal agents, indicating their potential in creating antimicrobial surfaces and materials (Chen et al., 2007).

properties

IUPAC Name

2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12)
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InChI Key

KEPNSIARSTUPGS-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)NCl)NCl)NCl
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Molecular Formula

C3H3Cl3N6
Record name TRICHLOROMELAMINE
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DSSTOX Substance ID

DTXSID5026201
Record name Trichloromelamine
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Molecular Weight

229.45 g/mol
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Physical Description

Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

0.000071 [mmHg]
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Product Name

Trichloromelamine

CAS RN

7673-09-8, 12379-38-3
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Melting Point

greater than 572 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trichloromelamine
Reactant of Route 2
Trichloromelamine

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